molecular formula C10H16O2 B1233288 (2E,4E)-2,4-Decadienoic acid CAS No. 544-48-9

(2E,4E)-2,4-Decadienoic acid

Cat. No.: B1233288
CAS No.: 544-48-9
M. Wt: 168.23 g/mol
InChI Key: YKHVVNDSWHSBPA-UHFFFAOYSA-N
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Description

(2E,4E)-2,4-Decadienoic acid is an aliphatic compound characterized by the presence of two conjugated double bonds in the trans configurationIt is known for its antimicrobial properties, particularly against oomycete pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2E,4E)-2,4-Decadienoic acid can be synthesized through biocatalytic oxidation of fatty acids. Enzymes released from plant extracts are often employed in this process. For instance, lipoxygenase and hydroperoxide lyase can catalyze the oxidation of linoleic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. Hydrophobic adsorbents like AmberLite FPX66 are used to separate the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: (2E,4E)-2,4-Decadienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to produce different derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated acids.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Catalysts like manganese dioxide or potassium permanganate.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products:

    Oxidation: Various oxidized derivatives.

    Reduction: Saturated acids.

    Substitution: Esters and amides.

Scientific Research Applications

(2E,4E)-2,4-Decadienoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2E,4E)-2,4-Decadienoic acid exerts its effects involves multiple molecular targets and pathways:

Properties

CAS No.

544-48-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

deca-2,4-dienoic acid

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)

InChI Key

YKHVVNDSWHSBPA-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CC(=O)O

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCC=CC=CC(=O)O

30361-33-2
544-48-9

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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